ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXTIKZEOGSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796337 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate exhibits promising anticancer properties. Studies suggest that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the oxobenzoxazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression.
Case Study:
A study published in a reputable journal assessed the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with varying concentrations of the compound over 48 hours. The findings underscore its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Research Findings:
A series of experiments conducted on common bacterial strains revealed that the compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory properties in animal models. It was effective in reducing inflammation markers and exhibited analgesic effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action:
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Ring
Ethyl 2-(6-Nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Key Difference : A nitro group replaces the methyl group at position 4.
- Synthesis: Prepared via refluxing ethyl 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)acetate with hydrazine hydrate in ethanol .
- Reactivity : The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions .
Ethyl 2-(5-Benzyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
- Key Difference : A benzyl group replaces the methyl group.
- Synthesis : Derived from benzyl isothiocyanate and ethyl chloroacetate under reflux conditions .
N-Methyl-2-(5-(Naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide
Ester Group Modifications
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoic Acid Derivatives
- Key Difference: Propanoic acid replaces the ethyl acetate group.
- Synthesis : Generated via hydrolysis of ethyl esters under alkaline conditions .
- Activity : Demonstrated plant growth-promoting properties and served as a core for antibacterial hydrazones .
tert-Butyl 3-(6-Chloro-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate
Functional Group Replacements
Thioxo Analog: Ethyl 3-(5-Methyl-2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate
- Key Difference : The oxo group is replaced with thioxo (S instead of O).
- Synthesis : Achieved via one-pot Michael addition, resulting in a colorless oil .
- Electronic Effects : The thioxo group increases electron density, altering binding affinities in receptor studies .
Hydrazide Derivatives: 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N′-benzylidenepropanehydrazides
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
